[2,3'-Bipyridin]-3-ylmethanamine
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Overview
Description
[2,3’-Bipyridin]-3-ylmethanamine is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-3-ylmethanamine typically involves the coupling of pyridine derivatives. Common methods include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These reactions often require the presence of a catalyst, such as palladium or nickel, and are conducted under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-3-ylmethanamine, often involves large-scale coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridin]-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
[2,3’-Bipyridin]-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridin]-3-ylmethanamine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. These interactions can influence the electronic properties of the metal, leading to various catalytic and photophysical effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination ability with metals, widely used in catalysis and materials science.
4,4’-Bipyridine: Utilized in the formation of supramolecular structures and as a building block in coordination polymers.
Uniqueness
[2,3’-Bipyridin]-3-ylmethanamine is unique due to its specific substitution pattern, which can lead to distinct electronic and steric properties compared to other bipyridine derivatives. This uniqueness makes it valuable for specialized applications in catalysis and materials science .
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2-pyridin-3-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10/h1-6,8H,7,12H2 |
InChI Key |
HZHMEXYXAGZNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CN |
Origin of Product |
United States |
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